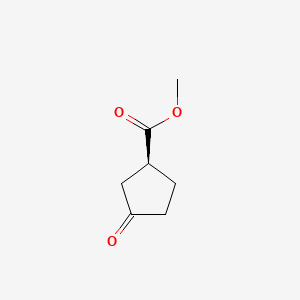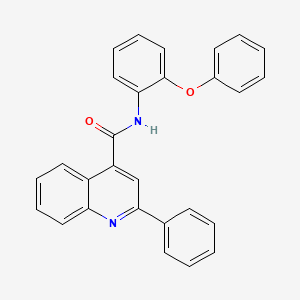
N-(2-苯氧基苯基)-2-苯基喹啉-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and a carboxamide group attached to the quinoline ring
科学研究应用
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as dyes, pigments, and polymers, due to its unique chemical properties.
作用机制
Target of Action
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide is a synthetic compound that has been studied for its potential biological activities The primary target of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide is not explicitly mentioned in the available literature
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The specifics of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall biological activity
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body . More research is needed to fully understand the pharmacokinetics of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide.
Result of Action
It is known that the compound has potential biological activities . The specifics of these effects and how they contribute to the compound’s overall activity require further investigation.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
准备方法
The synthesis of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenoxy group is substituted onto the quinoline ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with a suitable amine, such as phenylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
化学反应分析
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the phenyl or phenoxyphenyl groups are oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, resulting in the formation of N-(2-phenoxyphenyl)-2-phenylquinoline-4-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: can be compared with other similar compounds, such as:
N-(2-phenoxyphenyl)-2-phenylquinoline-4-amine: This compound differs by having an amine group instead of a carboxamide group, which can affect its chemical reactivity and biological activity.
4-N-(2-phenoxyphenyl)ethylquinazoline-4,6-diamine: This compound has a quinazoline core instead of a quinoline core, which can influence its binding affinity to molecular targets and its overall biological effects.
The uniqueness of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
属性
IUPAC Name |
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O2/c31-28(30-25-17-9-10-18-27(25)32-21-13-5-2-6-14-21)23-19-26(20-11-3-1-4-12-20)29-24-16-8-7-15-22(23)24/h1-19H,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXIYYHWDIELOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2568527.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2568530.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2568531.png)
![1-[(4-Methoxypiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2568535.png)
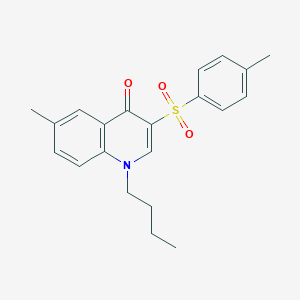
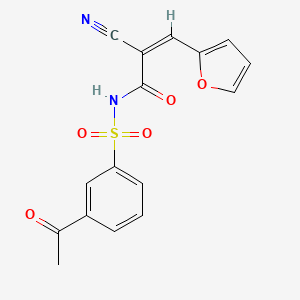
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2568540.png)
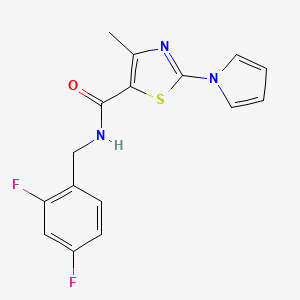
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2568544.png)
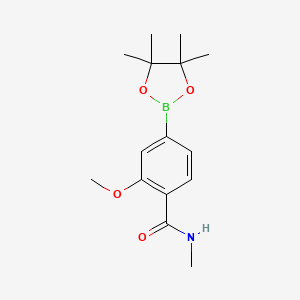
![5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2568546.png)
![3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2568547.png)
![ethyl 2-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2568548.png)
